molecular formula C13H13NO3 B15208789 Phenethyl 2-(oxazol-4-yl)acetate

Phenethyl 2-(oxazol-4-yl)acetate

Cat. No.: B15208789
M. Wt: 231.25 g/mol
InChI Key: KDUUKMGNXMYGKT-UHFFFAOYSA-N
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Description

Phenethyl 2-(oxazol-4-yl)acetate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl 2-(oxazol-4-yl)acetate can be synthesized through a multi-step process involving the formation of the oxazole ring followed by esterification. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing the necessary reagents, which allows for better control over reaction conditions and improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

Phenethyl 2-(oxazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be further oxidized to form more complex structures.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of more complex heterocyclic compounds, while substitution reactions can yield various phenethyl derivatives.

Scientific Research Applications

Phenethyl 2-(oxazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenethyl 2-(oxazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. The specific pathways involved depend on the biological activity being studied .

Comparison with Similar Compounds

Phenethyl 2-(oxazol-4-yl)acetate can be compared with other oxazole derivatives, such as:

  • 2-(4-Methyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
  • 2-(4-Ethyl-2-pyridyl)-1H-imidazole based 1,3,4-oxadiazole scaffolds
  • 2-[2-(2,6-Dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones

These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific phenethyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-phenylethyl 2-(1,3-oxazol-4-yl)acetate

InChI

InChI=1S/C13H13NO3/c15-13(8-12-9-16-10-14-12)17-7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2

InChI Key

KDUUKMGNXMYGKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CC2=COC=N2

Origin of Product

United States

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